molecular formula C8H11F3O B13584491 6-(Trifluoromethyl)-1-oxaspiro[2.5]octane

6-(Trifluoromethyl)-1-oxaspiro[2.5]octane

Cat. No.: B13584491
M. Wt: 180.17 g/mol
InChI Key: WQJFXLZJCDIBSS-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1-oxaspiro[2.5]octane is a unique organic compound characterized by the presence of a trifluoromethyl group and an oxaspiro structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. The oxaspiro structure, on the other hand, introduces a cyclic ether into the molecule, adding to its structural complexity and potential for diverse chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-1-oxaspiro[2 One common method is the reaction of a suitable oxaspiro precursor with a trifluoromethylating agent under controlled conditions

Industrial Production Methods

Industrial production of 6-(Trifluoromethyl)-1-oxaspiro[2.5]octane may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction efficiency and selectivity is also a common practice in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1-oxaspiro[2.5]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

6-(Trifluoromethyl)-1-oxaspiro[2.5]octane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme-substrate interactions and other biochemical processes.

    Medicine: Its potential as a pharmacophore has been explored in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including those with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets or by stabilizing transition states. The oxaspiro structure can also play a role in the compound’s overall conformation and reactivity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)-6-azaspiro[2.5]octane: This compound shares the trifluoromethyl and spirocyclic features but contains a nitrogen atom in place of the oxygen.

    6-(Trifluoromethyl)-4-azaspiro[2.5]octane: Similar to the previous compound, but with a different position for the nitrogen atom.

Uniqueness

6-(Trifluoromethyl)-1-oxaspiro[2.5]octane is unique due to the presence of the oxaspiro structure combined with the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-(trifluoromethyl)-1-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O/c9-8(10,11)6-1-3-7(4-2-6)5-12-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJFXLZJCDIBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(F)(F)F)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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